molecular formula C11H8N4O B14755474 ((p-Acetylphenyl)azo)malononitrile CAS No. 1867-44-3

((p-Acetylphenyl)azo)malononitrile

Cat. No.: B14755474
CAS No.: 1867-44-3
M. Wt: 212.21 g/mol
InChI Key: MRPWDQRMFQIOMB-UHFFFAOYSA-N
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Description

((p-Acetylphenyl)azo)malononitrile is an azo compound featuring a malononitrile core linked to a p-acetylphenyl group via an azo (-N=N-) bridge. Its synthesis typically involves diazonium salt coupling reactions, where a diazonium intermediate derived from p-acetylaniline reacts with malononitrile under controlled conditions . This compound belongs to the broader class of arylazomalononitriles, which are pivotal intermediates in the preparation of heterocyclic dyes, pharmaceuticals, and optoelectronic materials. The acetyl group (-COCH₃) at the para position introduces electron-withdrawing effects, influencing its reactivity, stability, and spectral properties compared to analogs with other substituents .

Properties

CAS No.

1867-44-3

Molecular Formula

C11H8N4O

Molecular Weight

212.21 g/mol

IUPAC Name

2-[(4-acetylphenyl)diazenyl]propanedinitrile

InChI

InChI=1S/C11H8N4O/c1-8(16)9-2-4-10(5-3-9)14-15-11(6-12)7-13/h2-5,11H,1H3

InChI Key

MRPWDQRMFQIOMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=NC(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((p-Acetylphenyl)azo)malononitrile typically involves the reaction of malononitrile with p-acetylphenylazo compounds under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction between malononitrile and p-acetylphenylazo bromide in an ethanolic solution . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors has also been explored to enhance the efficiency and yield of the compound . These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

((p-Acetylphenyl)azo)malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the malononitrile core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

    Substitution: Substituted malononitrile derivatives with various functional groups.

Mechanism of Action

The mechanism of action of ((p-Acetylphenyl)azo)malononitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups . The malononitrile core plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Substituent Effects

The structural diversity of arylazomalononitriles arises from variations in the phenyl ring substituents. Key analogs include:

Compound Molecular Formula Substituent (R) Key Functional Groups
((p-Acetylphenyl)azo)malononitrile C₁₁H₇N₄O₂ -COCH₃ Azo, nitrile, acetyl
((p-Chlorophenyl)azo)malononitrile C₉H₅ClN₄ -Cl Azo, nitrile, chloro
((2-Ethylhexyl-phenyl-amino)benzylidene)malononitrile C₂₄H₂₇N₃ -N(C₂H₅C₆H₁₃) Azo, nitrile, alkylamino
Phenylazonicotinonitriles (e.g., 7b, 7h) Varies Heterocyclic Azo, nitrile, pyridine rings
  • Electron-Withdrawing vs. Electron-Donating Groups: The acetyl group in this compound enhances electrophilicity at the azo bridge, favoring nucleophilic attack or cyclization reactions. This contrasts with electron-donating groups (e.g., -OCH₃ in phenylazonicotinates), which stabilize the azo moiety but reduce reactivity . Chloro substituents (as in ((p-Chlorophenyl)azo)malononitrile) exhibit moderate electron-withdrawing effects, intermediate between acetyl and alkyl groups .
  • Steric Effects :

    • Bulky substituents, such as the 2-ethylhexyl group in C₂₄H₂₇N₃, hinder molecular packing and reduce crystallinity, impacting applications in materials science .

Physical and Spectral Properties

Collision Cross-Section (CCS) Comparison (for [(M+H)+ Adducts])
Compound Predicted CCS (Ų) Source
((p-Chlorophenyl)azo)malononitrile 173.5
This compound Data Unavailable -
((2-Ethylhexyl-phenyl-amino)benzylidene)malononitrile Data Unavailable -
  • While CCS data for this compound is lacking, the chloro analog’s CCS (173.5 Ų) suggests a compact structure due to the planar azo-nitrile system. The acetyl group’s larger size may increase CCS slightly, but computational studies are needed for confirmation .
Spectral Features:
  • ¹³C-NMR: Phenylazonicotinonitriles (e.g., 7b, 7h) lack carbonyl signals, confirming cyclization, whereas this compound retains a distinct carbonyl peak at ~200 ppm .
  • IR Spectroscopy : The acetyl group’s C=O stretch (~1700 cm⁻¹) differentiates it from chloro or alkyl-substituted analogs .

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